(4Z)-4-(butoxymethylidene)cyclohexene

Description

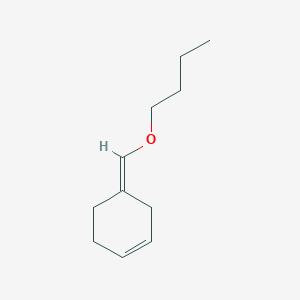

(4Z)-4-(Butoxymethylidene)cyclohexene is a cyclohexene derivative featuring a butoxymethylidene substituent at the 4-position in the Z-configuration. The compound’s structure combines a cyclohexene backbone—a six-membered ring with one double bond—with a butoxy ether group attached via a methylidene bridge.

Properties

IUPAC Name |

(4Z)-4-(butoxymethylidene)cyclohexene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O/c1-2-3-9-12-10-11-7-5-4-6-8-11/h4-5,10H,2-3,6-9H2,1H3/b11-10+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLWFAECYDVRTBG-ZHACJKMWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC=C1CCC=CC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCO/C=C\1/CCC=CC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences and their implications:

Physicochemical Properties

- Lipophilicity : The butoxymethylidene group enhances lipophilicity compared to shorter-chain analogs (e.g., methyl or hydroxyl-substituted cyclohexenes), influencing solubility in organic solvents like cyclohexane or acetone .

- Reactivity : Unlike cyclohexene oxide, which undergoes epoxide-specific reactions (e.g., with amines), the methylidene group in the target compound may participate in conjugate additions or Diels-Alder reactions .

Key Research Findings and Gaps

- Synthetic Methods : Racemic cyclohexene derivatives are often synthesized using transition-metal catalysts (e.g., Cr, Co) in solvents like acetone or water, suggesting viable routes for the target compound .

- Analytical Challenges : Cyclohexene derivatives can interfere in chromatographic analyses when using methylene chloride, as observed in EPA Method 625; alternative solvents like FC-113 may mitigate this .

- Bioactivity Potential: Structural similarities to plant-derived oxygenated cyclohexenes warrant further investigation into the antimicrobial or cytotoxic properties of this compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.